Eicosatetraenoic acid, 8-hydroxy-

Description

Contextualizing 8-Hydroxyeicosatetraenoic Acid within Eicosanoid Biology

8-Hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator belonging to the eicosanoid family. hmdb.cacreative-proteomics.com Eicosanoids are signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. creative-proteomics.comwikipedia.org These molecules are not stored within cells but are synthesized on-demand in response to various stimuli and have short half-lives, acting locally on the tissues where they are produced. creative-proteomics.com The eicosanoid family includes several subfamilies, such as prostaglandins (B1171923), thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). wikipedia.orgresearchgate.net

The biosynthesis of eicosanoids from arachidonic acid occurs through three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. researchgate.net 8-HETE is primarily generated through the lipoxygenase pathway. nih.govnih.gov Lipoxygenases are a family of enzymes that insert molecular oxygen into polyunsaturated fatty acids. nih.gov Specifically, 8-HETE is a major metabolite produced by the action of 8-lipoxygenase (8-LOX) on arachidonic acid. researchgate.net

Eicosanoids play crucial roles in a wide array of physiological and pathological processes, including inflammation, immune responses, pain perception, fever, blood pressure regulation, and cell growth. creative-proteomics.comwikipedia.org Within this context, 8-HETE has been identified as a significant mediator in various biological events. For instance, it is implicated in inflammatory processes and has been shown to act as a chemoattractant for neutrophils. researchgate.net Research also suggests its involvement in cellular proliferation and cardiovascular conditions. researchgate.net The biological effects of 8-HETE are often stereospecific, meaning that different spatial arrangements of the molecule can elicit distinct biological responses. nih.gov

Isomeric Forms and Stereochemical Considerations of 8-Hydroxyeicosatetraenoic Acid

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. youtube.com They can be broadly categorized into constitutional isomers, which have different connectivity of atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms. youtube.commasterorganicchemistry.comlibretexts.org

8-Hydroxyeicosatetraenoic acid (8-HETE) exists in various isomeric forms due to the presence of double bonds and a chiral center. The position of the hydroxyl group at the 8th carbon and the configuration of the four double bonds at carbons 5, 9, 11, and 14 give rise to these different forms. nih.gov

Stereoisomers are a critical aspect of 8-HETE's biology. Stereoisomers that are non-superimposable mirror images of each other are called enantiomers . libretexts.org The chiral carbon at the 8th position of 8-HETE allows for the existence of two enantiomers: 8(S)-HETE and 8(R)-HETE. The designation (S) and (R) refers to the absolute configuration of the substituents around the chiral center.

The biosynthesis of 8-HETE in biological systems is often stereoselective. For example, in mouse skin, the enzymatic conversion of arachidonic acid produces almost exclusively the 8(S)-hydroxy enantiomer (8S-HETE). nih.gov This stereospecificity is a hallmark of lipoxygenase activity. nih.gov The biological activities of 8-HETE enantiomers can differ significantly. For instance, 8(S)-HETE has been identified as the key lipoxygenase metabolite of arachidonic acid that regulates corneal epithelial cell migration during wound healing. nih.gov

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org For a molecule with multiple stereocenters or geometric isomers, several diastereomers can exist. In the case of 8-HETE, the geometry of the double bonds can also lead to different isomers. The double bonds can exist in either a cis (Z) or trans (E) configuration. The naturally occurring and most studied form of 8-HETE has its double bonds in the (5Z, 9E, 11Z, 14Z) configuration. nih.gov Variations in the geometry of these double bonds would result in diastereomers of 8-HETE.

A molecule with 'n' stereogenic elements can have up to 2n stereoisomers. masterorganicchemistry.com For 8-HETE, with one chiral center and four double bonds that can potentially exhibit E/Z isomerism, a large number of stereoisomers are theoretically possible. However, biological synthesis is typically highly specific, producing a limited number of these isomers.

Structure

3D Structure

Properties

CAS No. |

73179-96-1 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

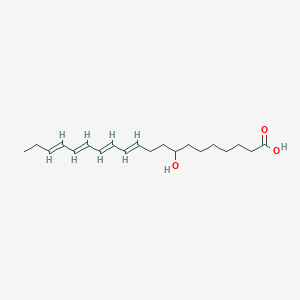

(11E,13E,15E,17E)-8-hydroxyicosa-11,13,15,17-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-10,19,21H,2,11-18H2,1H3,(H,22,23)/b4-3+,6-5+,8-7+,10-9+ |

InChI Key |

NEYQATXDZSNIOO-BYFNFPHLSA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCC(CCCCCCC(=O)O)O |

Canonical SMILES |

CCC=CC=CC=CC=CCCC(CCCCCCC(=O)O)O |

Origin of Product |

United States |

Enzymatic and Non Enzymatic Biosynthesis of 8 Hydroxyeicosatetraenoic Acid

Lipoxygenase-Dependent Pathways in Eicosatetraenoic Acid Metabolism

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid (AA) to produce hydroperoxyeicosatetraenoic acids (HPETEs). nih.govprobiologists.com These HPETEs are then typically reduced to their corresponding stable hydroxyeicosatetraenoic acids (HETEs). nih.gov The lipoxygenase pathway is a major contributor to the production of various HETEs, including 8-HETE. nih.govprobiologists.com The process begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. youtube.com Once freed, arachidonic acid can be metabolized by different lipoxygenase isoforms. youtube.com

The general mechanism of lipoxygenase action involves the stereospecific removal of a hydrogen atom from a bis-allylic methylene (B1212753) group of the fatty acid, followed by the insertion of molecular oxygen. researchgate.net This results in the formation of a hydroperoxy derivative with a conjugated diene system. nih.gov

Role of Specific Lipoxygenase Isoforms in 8-Hydroxyeicosatetraenoic Acid Production

Several lipoxygenase isoforms have been identified in mammals, named according to the carbon atom at which they oxygenate arachidonic acid, such as 5-LOX, 12-LOX, and 15-LOX. nih.govnih.gov While these are the major isoforms, the production of 8-HETE is specifically linked to an 8S-lipoxygenase. nih.gov

In mouse skin, the application of phorbol (B1677699) esters or the calcium ionophore A23187 induces an enzymatic activity that converts arachidonic acid into 8-HETE. nih.gov This product is almost exclusively the 8(S)-hydroxy enantiomer, known as 8(S)-HETE. nih.gov The stereospecificity of this reaction strongly points to the involvement of a specific 8S-lipoxygenase. nih.gov This particular lipoxygenase is unique as it solely catalyzes the 8S-oxygenation of arachidonic acid. nih.gov Other lipoxygenases, such as 12/15-LOX, are known to produce a variety of metabolites, including 12-HETE and 15-HETE, from arachidonic acid. nih.gov

| Lipoxygenase Isoform | Primary Product(s) | Reference |

| 5-LOX | 5-HPETE, Leukotrienes | probiologists.comnih.gov |

| 8S-LOX | 8(S)-HPETE | nih.gov |

| 12-LOX | 12(S)-HPETE | tandfonline.com |

| 15-LOX | 15(S)-HPETE | nih.gov |

Stereoselective Mechanisms in Hydroperoxide Precursor Formation

The formation of the hydroperoxide precursor to 8-HETE by lipoxygenases is a highly stereoselective process. nih.gov Studies using arachidonic acid labeled with tritium (B154650) at the prochiral 10D(R) or 10L(S) positions have demonstrated that the biosynthesis of 8(S)-HETE involves the specific removal of the 10D(R) hydrogen atom. nih.gov This stereoselective hydrogen abstraction is a characteristic feature of an 8S-lipoxygenase. nih.gov

The enzymatic process involves four key steps:

Hydrogen abstraction: The enzyme removes a specific hydrogen atom from the substrate. researchgate.net

Radical rearrangement: The resulting radical undergoes rearrangement. researchgate.net

Oxygen insertion: A molecule of oxygen is inserted. researchgate.net

Peroxy radical reduction: The peroxy radical is reduced to a hydroperoxide. researchgate.net

This precise mechanism ensures the formation of the specific 8(S)-hydroperoxyeicosatetraenoic acid (8(S)-HPETE) precursor. nih.gov

Peroxidase-Mediated Reduction to 8-Hydroxyeicosatetraenoic Acid

The hydroperoxyeicosatetraenoic acids (HPETEs) generated by lipoxygenases are unstable and are rapidly reduced to the more stable hydroxyeicosatetraenoic acids (HETEs) by peroxidases. nih.govnih.gov This reduction step is crucial for the formation of 8-HETE from its 8-HPETE precursor. Glutathione peroxidases are often involved in this process. tandfonline.com The peroxidase activity is abundant and ubiquitous in cells, ensuring the efficient conversion of HPETEs to HETEs. researchgate.net

Cytochrome P450-Mediated Formation of Hydroxyeicosatetraenoic Acids

In addition to the lipoxygenase pathway, cytochrome P450 (CYP) enzymes play a significant role in the metabolism of arachidonic acid to form various HETEs. nih.govnih.gov CYP-mediated reactions can produce a range of HETE isomers, including those hydroxylated at different positions along the fatty acid chain. nih.gov

CYP enzymes, particularly those from the CYP4A and CYP4F families, are known as ω-hydroxylases and catalyze the hydroxylation of arachidonic acid to produce 19-HETE and 20-HETE. mdpi.comfrontiersin.org Other CYP isoforms can hydroxylate arachidonic acid at various other positions. nih.gov For instance, liver microsomes and different CYP enzymes can produce 7-HETE, 10-HETE, and 13-HETE. nih.gov These can sometimes rearrange to form conjugated diene HETEs; for example, 10-HETE can be converted to 8-HETE and 12-HETE. nih.gov

The formation of 18(R)-HETE from arachidonic acid by microsomes from monkey seminal vesicles is mediated by a cytochrome P-450 enzyme. nih.govcapes.gov.br This suggests that specific CYP enzymes can catalyze the formation of distinct HETE isomers. While direct evidence for a specific CYP isoform being the primary producer of 8-HETE is less defined than for the 8S-lipoxygenase, the potential for CYP-mediated formation exists through the rearrangement of other HETE products. nih.gov

| CYP Family/Enzyme | Product(s) | Reference |

| CYP4A/CYP4F (ω-hydroxylases) | 19-HETE, 20-HETE | mdpi.comfrontiersin.org |

| Cytochrome P450 (liver microsomes) | 7-HETE, 10-HETE, 13-HETE | nih.gov |

| Cytochrome P-450 (monkey seminal vesicles) | 18(R)-HETE | nih.govcapes.gov.br |

| Cytochrome P450 of the IA family | 12(R)-HETE | nih.gov |

Contributions of Non-Enzymatic Oxidation Pathways

Non-enzymatic oxidation, also known as lipid peroxidation, is another significant pathway that can lead to the formation of HETEs, including 8-HETE. nih.govnih.gov This process is initiated by free radicals and can occur with arachidonic acid that is either free or esterified within lipids. nih.gov

Unlike enzymatic pathways that are highly specific, non-enzymatic oxidation produces a racemic mixture of R- and S-enantiomers of HETEs. nih.gov This means that both 8(R)-HETE and 8(S)-HETE would be formed in roughly equal amounts. The process of autoxidation involves the reaction of alkyl radicals with oxygen to form alkylperoxyl radicals, which then propagate the oxidation chain. mdpi.com

Metabolic Fate and Catabolic Pathways of 8 Hydroxyeicosatetraenoic Acid

Conversion to Dihydroxyeicosatetraenoic Acid Metabolites

One of the significant metabolic fates of 8-HETE involves its conversion into dihydroxyeicosatetraenoic acids (DiHETEs). This conversion is a key step in the further metabolism and potential bioactivation or inactivation of 8-HETE.

Peroxisomes play a crucial role in the metabolism of 8-HETE. Within these organelles, 8-HETE can be metabolized to 8,11-dihydroxy-eicosatetraenoic acid and 8,12-dihydroxy-eicosatetraenoic acid. This conversion is part of the broader metabolic pathway for HETEs within peroxisomes, which also includes chain shortening via β-oxidation.

The formation of DiHETEs from HETEs can also be catalyzed by cytochrome P450 enzymes. While the primary mechanism for 8-HETE formation is through the 8-lipoxygenase pathway, its subsequent metabolism can involve these enzymes, leading to the generation of various dihydroxy products. The specific DiHETE isomers formed can depend on the tissue and the specific enzymes present.

Omega-Oxidation and Beta-Oxidation Processes of Hydroxyeicosatetraenoic Acids

Omega-oxidation, followed by beta-oxidation from the omega-end, is a major catabolic pathway for various fatty acids, including HETEs. This process facilitates the degradation and excretion of these lipid mediators.

The initial step of omega-oxidation is the hydroxylation of the terminal methyl group (omega-carbon) of the fatty acid, a reaction catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. This results in the formation of an omega-hydroxy fatty acid. This hydroxyl group is then further oxidized to an aldehyde and then to a dicarboxylic acid.

Following omega-oxidation, the resulting dicarboxylic acid can undergo beta-oxidation from the omega-end. This process shortens the carbon chain of the fatty acid, producing shorter-chain dicarboxylic acids that are more water-soluble and can be excreted in the urine. For 8-HETE, this pathway would lead to the formation of shorter-chain hydroxy-dicarboxylic acids. Studies have shown that in human polymorphonuclear leukocytes, both 5-HETE and 12-HETE are metabolized through omega-oxidation, and it is a recognized pathway for HETEs in general.

Peroxisomal beta-oxidation also plays a role in the catabolism of HETEs. Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the degradation of specific fatty acids that are poor substrates for mitochondria.

Esterification into Cellular Membrane Lipids

A significant portion of 8-HETE, upon its formation, is rapidly esterified into the phospholipids (B1166683) of cellular membranes. This process is considered a mechanism for regulating the levels of free, biologically active 8-HETE within the cell.

The incorporation of HETEs into membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, has been demonstrated in various cell types, including neutrophils, mast cells, and endothelial cells. This esterification is catalyzed by acyl-CoA synthetases and acyltransferases. Once incorporated, the HETE can be stored in an inactive form and can be released again upon stimulation by phospholipases, such as phospholipase A2. This dynamic process of esterification and deacylation allows for the tight control of 8-HETE's signaling activities.

The specific position of esterification within the phospholipid molecule can vary. Research has shown that HETEs can be incorporated at both the sn-1 and sn-2 positions of the glycerol (B35011) backbone.

Inactivation Mechanisms of 8-Hydroxyeicosatetraenoic Acid and Related Metabolites

The biological activity of 8-HETE is terminated through several inactivation mechanisms, which are crucial for preventing prolonged or excessive signaling. These mechanisms primarily involve enzymatic modification and degradation.

One of the primary inactivation pathways is the further metabolism of 8-HETE, as discussed previously. Conversion to DiHETEs and subsequent degradation through omega- and beta-oxidation effectively removes the active 8-HETE molecule.

Furthermore, the esterification of 8-HETE into membrane phospholipids serves as a key inactivation and sequestration mechanism. By incorporating it into the lipid bilayer, the cell effectively reduces the concentration of free 8-HETE available to interact with its receptors or other targets.

Enzymatic dehydrogenation is another potential inactivation route. The hydroxyl group of 8-HETE can be oxidized to a ketone, forming 8-oxo-eicosatetraenoic acid (8-oxo-ETE). This conversion, catalyzed by specific dehydrogenases, can alter the biological activity of the molecule, often leading to a less active or inactive compound.

Cellular and Molecular Mechanisms of Action of 8 Hydroxyeicosatetraenoic Acid

Receptor-Mediated Signaling by Eicosanoids

Eicosanoids, including HETEs, typically initiate their cellular effects by interacting with cell surface receptors, which leads to the activation of intracellular signaling pathways.

The actions of many eicosanoids are mediated by G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that transduce extracellular signals into intracellular responses. nih.govyoutube.comkhanacademy.org While specific, dedicated receptors have been clearly identified for some eicosanoids, such as the OXE receptor for 5-oxo-ETE and GPR31 for 12(S)-HETE, the receptor landscape for many other HETEs, including 8-HETE, remains less defined. nih.gov Research into other HETEs, such as 20-HETE, has identified interactions with specific GPCRs like GPR75, suggesting that other members of the HETE family may also have dedicated receptors that are yet to be discovered. nih.gov

Although a specific high-affinity receptor for 8-HETE has not been definitively characterized, its ability to trigger well-established downstream signaling cascades strongly implies a receptor-mediated mechanism, likely involving a currently unidentified GPCR. The biological activities of 8-HETE, which include potent and specific cellular responses, are consistent with the engagement of such a receptor to ensure signal fidelity and amplification. researchgate.net

Upon receptor engagement, 8-HETE activates several key intracellular signaling cascades that are crucial for transmitting the signal from the cell membrane to the nucleus, ultimately altering gene expression and cellular function. The most prominent of these are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK pathways are a series of protein kinases that phosphorylate and activate one another in a cascade, including the well-studied Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. nih.govnih.govnih.gov These pathways are central to regulating cell proliferation, differentiation, and stress responses. nih.gov Studies have shown that 8-HETE can induce the phosphorylation of MAPK proteins. researchgate.net

NF-κB is a critical transcription factor that plays a central role in regulating immune and inflammatory responses. mdpi.com In its inactive state, NF-κB is held in the cytoplasm; upon activation, it translocates to the nucleus to initiate the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. pnas.org Research has demonstrated that 8-HETE can promote hypertrophy in human ventricular cardiomyocytes through mechanisms dependent on both MAPK and NF-κB. researchgate.net A key study on the human ventricular cardiomyocyte cell line, RL-14, showed that treatment with 8-HETE significantly increased both MAPK phosphorylation and NF-κB binding activity. researchgate.net

| Signaling Pathway | Treatment | Observation | Implication |

|---|---|---|---|

| MAPK | 10 μM 8-HETE for 2 hours | Increased phosphorylation of MAPK proteins (ERK1/2, p38 MAPK, JNK1/2/3). | Activation of the MAPK signaling cascade. |

| NF-κB | 10 μM 8-HETE for 2 hours | Increased NF-κB binding activity. | Activation and nuclear translocation of NF-κB. |

The activation of the signaling cascades mentioned above inherently involves the modulation of protein kinase and transcription factor activities.

Protein Kinases: 8-HETE's activation of the MAPK pathway directly involves the sequential phosphorylation and activation of a series of protein kinases. researchgate.net This kinase cascade amplifies the initial signal and leads to the phosphorylation of numerous downstream targets, including other kinases and transcription factors. elifesciences.org

Transcription Factors: 8-HETE directly influences the activity of key transcription factors. Its activation of the NF-κB pathway leads to the nuclear translocation and DNA binding of this crucial inflammatory regulator. researchgate.net Furthermore, the 8(S)-HETE enantiomer has been identified as a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα. hmdb.ca PPARs are nuclear hormone receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation, suggesting another layer of transcriptional control by 8-HETE. hmdb.ca

Modulation of Inflammatory Processes by 8-Hydroxyeicosatetraenoic Acid

Through its influence on signaling pathways and transcription factors, 8-HETE plays a significant role as a proinflammatory mediator. researchgate.net

The activation of transcription factors like NF-κB by 8-HETE is a primary mechanism for upregulating the production of pro-inflammatory mediators. researchgate.net NF-κB is known to control the expression of a wide array of genes encoding cytokines (e.g., TNF-α, IL-1) and chemokines (e.g., IL-8), which are essential for orchestrating an inflammatory response. news-medical.net

A key function of 8-HETE in inflammation is its ability to influence the behavior of immune cells, particularly their migration to inflammatory sites. This process, known as chemotaxis, is fundamental to the immune response.

8-HETE has been specifically identified as a stimulator of human neutrophil chemotaxis in vitro. researchgate.net Neutrophils are typically the first immune cells to arrive at a site of inflammation, and their recruitment is a hallmark of the acute inflammatory response. The ability of 8-HETE to act as a chemoattractant for these cells underscores its importance as an early inflammatory mediator. This pro-migratory effect is not limited to immune cells; the 8(S)-HETE enantiomer is also a key regulator of corneal epithelial cell migration during wound healing. nih.gov The recruitment of immune cells like neutrophils and monocytes can be driven by chemokines such as IL-8, whose production is stimulated by HETEs. researchgate.netelifesciences.orgwikipedia.org

| Mechanism | Specific Effect | Reference |

|---|---|---|

| Signaling Pathway Activation | Activates MAPK and NF-κB pathways in cardiomyocytes. | researchgate.net |

| Transcription Factor Modulation | Activates PPARα. | hmdb.ca |

| Immune Cell Migration | Stimulates human neutrophil chemotaxis. | researchgate.net |

| Cell Migration (Non-Immune) | Regulates corneal epithelial cell migration. | nih.gov |

Antioxidant and Oxidative Stress Modulation

8-Hydroxyeicosatetraenoic acid (8-HETE) is implicated in the complex interplay of cellular oxidative stress, a condition characterized by an imbalance between the production of reactive species and the antioxidant defense mechanisms. nih.govnih.gov While some reactive oxygen species (ROS) at physiological levels act as important signaling molecules, their excessive production can lead to oxidative damage to vital biomolecules like DNA, proteins, and lipids. nih.govmdpi.comnih.gov

The direct reactive oxygen species (ROS) scavenging ability of 8-HETE is not extensively documented in the available research. The body's defense against ROS involves a sophisticated antioxidant system, which includes both enzymatic and non-enzymatic components that neutralize these reactive molecules. nih.govnih.gov This system works to maintain ROS homeostasis. nih.gov The primary ROS include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, which can cause significant cellular damage if not controlled. mdpi.commdpi.com For instance, hydrogen peroxide can lead to the oxidation of cytochrome, proteins, and DNA, potentially causing cell death. nih.gov

Cells possess endogenous protective mechanisms to counteract oxidative stress. gooutdoorsne.com These systems are crucial for mitigating the damaging effects of excessive ROS. The nuclear factor E2-related factor 2 (Nrf2) is a key transcription factor that plays a central role in managing the oxidative stress response by activating antioxidant response elements (ARE) and promoting the expression of various antioxidant genes. mdpi.com

While the direct role of 8-HETE in bolstering these protective mechanisms is not fully elucidated, related eicosanoids have been shown to influence cellular redox status. For example, 20-HETE has been observed to decrease total glutathione, a key antioxidant, in bovine aortic endothelial cells. nih.gov In contrast, supplementation with antioxidants like vitamin E has shown a partial delay in the loss of endothelial barrier integrity caused by 20-HETE, suggesting a link between this eicosanoid and oxidative cellular stress. nih.gov The cellular response to oxidative stress is multifaceted, involving the activation of various signaling pathways that can lead to either cell survival or death, depending on the nature and extent of the oxidative insult. nih.gov

Cell Proliferation and Differentiation Regulation

8-Hydroxyeicosatetraenoic acid (8-HETE) demonstrates varied effects on cell proliferation and differentiation, with its actions being highly dependent on the specific cell type and physiological or pathological context.

8(S)-HETE has been identified as a key metabolite of arachidonic acid that regulates corneal epithelial cell migration, a crucial process in wound healing. nih.govresearchgate.net Studies on rat corneas have shown that the inhibition of lipoxygenases, the enzymes responsible for HETE synthesis, leads to delayed epithelial wound closure. nih.govresearchgate.net This delay is associated with the disruption of the F-actin cytoskeleton, which is essential for cell motility. nih.govresearchgate.net

Exogenous application of 8(S)-HETE was found to completely reverse the inhibitory effects of a lipoxygenase inhibitor on F-actin organization and epithelial wound closure in an organ culture model. nih.govresearchgate.net In contrast, other HETEs, such as 12-HETE and 9-HETE, did not have this restorative effect. nih.gov However, it is important to note that while 8(S)-HETE promotes cell migration, it does not appear to reverse the decreased mitotic rate, suggesting that the metabolite responsible for cell proliferation in this context remains to be identified. nih.govresearchgate.net The process of epithelial migration is complex, involving a balance between contractile and adhesive forces. nih.gov

Table 1: Effect of 8(S)-HETE on Corneal Epithelial Wound Healing

| Treatment | Effect on F-actin Organization | Effect on Epithelial Wound Closure | Effect on Mitotic Rate |

| Lipoxygenase Inhibitor (Esculetin) | Disruption | Delayed | Decreased |

| Esculetin + 8(S)-HETE | Reversal of Disruption | Reversal of Delay | No Reversal |

| Esculetin + 12-HETE | No Effect | No Effect | No Effect |

| Esculetin + 9-HETE | No Effect | No Effect | No Effect |

In contrast to its role in promoting cell migration in some tissues, 8-HETE has been shown to induce cellular hypertrophy in certain cell types, particularly in cardiomyocytes. researchgate.netnih.gov Studies using the human ventricular cardiomyocyte RL-14 cell line have demonstrated that 8-HETE can induce hypertrophy. researchgate.netnih.gov This hypertrophic effect is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways. researchgate.netnih.gov

The induction of hypertrophy by 8-HETE is concentration-dependent, with significant effects observed at a concentration of 10 μM. researchgate.net This is part of a broader observation that mid-chain HETEs, including 5-HETE, 12-HETE, and 15-HETE, also contribute to the development of cardiac hypertrophy. nih.gov The development of cellular hypertrophy in response to 8-HETE involves an increase in cell surface area without compromising cell viability. researchgate.net

Table 2: Role of 8-HETE in Cellular Hypertrophy of Cardiomyocytes

| Cell Line | Treatment | Key Findings | Implicated Signaling Pathways |

| RL-14 (human ventricular cardiomyocyte) | 8-HETE (10 μM) | Induces cellular hypertrophy, increases cell surface area | MAPK, NF-κB |

| H9c2 (rat cardiomyocyte) | 8-HETE (10 μM) | Induces cellular hypertrophy, increases cell surface area | MAPK, NF-κB |

While some HETEs, such as 5-HETE and 12-HETE, are known to have mitogenic and pro-tumorigenic activities, 8-HETE has been reported to possess anti-mitogenic and anti-tumor properties. nih.gov An anti-tumorigenic and pro-differentiating role has been identified for 8(S)-lipoxygenase and its metabolite, 8-HETE, in the context of skin carcinogenesis. nih.gov Specifically, 8-HETE has been shown to induce growth inhibition in premalignant epithelial cells. nih.gov

The expression of 8-lipoxygenase is barely detectable in normal epidermis but is significantly induced in papillomas. nih.gov This leads to elevated levels of 8-HETE in these benign tumors. nih.gov However, the role of 8-HETE in tumor development may be complex, as it has also been shown to induce chromosomal alterations in cycling primary basal keratinocytes. nih.gov

Interactions Within the Eicosanoid Network and Lipidome

Crosstalk with Prostaglandins (B1171923), Leukotrienes, and Thromboxanes in Biological Systems

Eicosanoids, a family of signaling lipids derived from 20-carbon polyunsaturated fatty acids, play a crucial role in a myriad of physiological and pathological processes, particularly inflammation. slideshare.net This intricate network includes prostaglandins (PGs), leukotrienes (LTs), and thromboxanes (TXs), all of which are synthesized from arachidonic acid through distinct enzymatic pathways. themedicalbiochemistrypage.orgnih.gov 8-Hydroxyeicosatetraenoic acid (8-HETE) is an integral part of this network, and its interactions with other eicosanoids contribute to the complexity of cellular responses.

The synthesis of these signaling molecules is often interconnected. For instance, the enzymes responsible for producing prostaglandins, known as cyclooxygenases (COXs), can also metabolize arachidonic acid to form HETEs, including 11-HETE and 15-HETE. nih.gov This highlights the potential for competition and interplay between the different eicosanoid-producing pathways.

Role of 8-Hydroxyeicosatetraenoic Acid in Broader Eicosatetraenoic Acid Metabolism Pathways

8-Hydroxyeicosatetraenoic acid (8-HETE) is a metabolite of eicosatetraenoic acid (ETA), a 20-carbon polyunsaturated fatty acid. themedicalbiochemistrypage.orgwikipedia.org The most common ETA is arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid), which serves as the precursor for a vast array of bioactive lipids collectively known as eicosanoids. themedicalbiochemistrypage.orgwikipedia.org The metabolism of arachidonic acid is a complex network of pathways involving several enzyme families, including cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

8-HETE is primarily generated through the lipoxygenase pathway. Specifically, the 8S-lipoxygenase enzyme catalyzes the stereoselective oxygenation of arachidonic acid to form 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE), which is then rapidly reduced to 8S-HETE. nih.gov In some murine tissues, the ortholog of human 15-lipoxygenase-2 (ALOX15B) acts as an 8S-lipoxygenase. nih.gov Non-enzymatic oxidation of arachidonic acid can also produce a racemic mixture of 8-HETE. medchemexpress.com

Once formed, 8-HETE can be further metabolized. For instance, in rabbit cornea, 12(S)-HETE is a major lipoxygenase product, and its metabolism can lead to the formation of other compounds, indicating the potential for further conversion of HETE isomers. nih.gov While the specific subsequent metabolic fate of 8-HETE is not as extensively detailed as that of other HETEs like 15-HETE, which undergoes β-oxidation, it is clear that HETEs are part of a dynamic metabolic cascade. nih.gov

The broader eicosatetraenoic acid metabolism pathways are a tightly regulated network where the production of one eicosanoid can influence the synthesis of others. doctorlib.org For example, the availability of free arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2, is a critical rate-limiting step for the synthesis of all eicosanoids, including 8-HETE. nih.govdoctorlib.org The various metabolic pathways compete for this common substrate, and the expression and activity of specific enzymes in a given cell type will determine the profile of eicosanoids produced. doctorlib.org

Table 1: Key Enzymes in Eicosatetraenoic Acid Metabolism

| Enzyme Family | Key Enzymes | Primary Products |

|---|---|---|

| Cyclooxygenases (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes |

| Lipoxygenases (LOX) | 5-LOX, 8-LOX, 12-LOX, 15-LOX | HETEs, Leukotrienes, Lipoxins |

| Cytochrome P450 (CYP) | CYP4F2, CYP4A11 | 20-HETE and other HETEs |

This table summarizes the major enzyme families involved in the metabolism of eicosatetraenoic acids and their principal products.

Differential Biological Activities of Eicosanoid Isomers and Derivatives

The biological activities of eicosanoids are highly dependent on their specific chemical structure, including the position and stereochemistry of hydroxyl groups. nih.gov This is particularly evident when comparing the various isomers and derivatives of hydroxyeicosatetraenoic acid (HETE).

Different positional isomers of HETE exhibit distinct biological effects. For example, 5-HETE is a potent chemoattractant for neutrophils and is involved in inflammatory and allergic responses. capes.gov.brwikipedia.org 12-HETE has been implicated in processes such as tumor cell proliferation and inflammation. nih.gov In contrast, 15-HETE can have anti-inflammatory properties. nih.gov The specific actions of 8-HETE are less extensively characterized but it has been shown to play a role in processes like epithelial cell migration during corneal wound healing. nih.gov

The stereochemistry of the hydroxyl group is also critical in determining biological activity. For instance, in starfish oocyte maturation, 8(R)-HETE is a specific mediator, while 8(S)-HETE is inactive. oup.com Similarly, 5(R)-HETE has been found to be more potent than 5(S)-HETE in inducing neutrophil migration. capes.gov.br The enzymatic production of HETEs by lipoxygenases typically results in the formation of a specific stereoisomer, such as 8(S)-HETE, whereas non-enzymatic auto-oxidation produces a racemic mixture of both S and R enantiomers. nih.govnih.gov This stereospecificity of biological action underscores the importance of specific receptor interactions.

Furthermore, the derivatives of HETEs, such as dihydroxyeicosatetraenoic acids (diHETEs) and oxoeicosatetraenoic acids (oxo-ETEs), also possess unique biological activities. nih.gov For example, leukotriene B4 (LTB4), a dihydroxy derivative of arachidonic acid, is a potent chemoattractant for leukocytes. nih.govatsjournals.org The conversion of HETEs to these derivatives by various enzymes adds another layer of complexity to the regulation of the eicosanoid network.

Table 2: Comparative Biological Activities of Selected HETE Isomers

| HETE Isomer | Primary Biological Activities |

|---|---|

| 5-HETE | Potent neutrophil chemoattractant, involved in inflammation and allergy. capes.gov.brwikipedia.org |

| 8-HETE | Regulates corneal epithelial cell migration. nih.gov Specific stereoisomer (8R-HETE) induces oocyte maturation in starfish. oup.com |

| 12-HETE | Implicated in tumor cell proliferation and inflammation. nih.gov Can be a ligand for leukotriene B4 receptors. |

| 15-HETE | Can have anti-inflammatory effects. nih.gov Its production can be stimulated by some NSAIDs. nih.gov |

| 20-HETE | Potent vasoconstrictor, involved in regulating ion transport in the kidney. nih.govnih.gov |

This table provides a summary of some of the distinct biological activities attributed to different positional isomers of HETE.

Preclinical Investigations of 8 Hydroxyeicosatetraenoic Acid S Biological Roles

In Vitro Cellular Model Studies on 8-Hydroxyeicosatetraenoic Acid

In vitro cellular models are indispensable tools for dissecting the specific molecular and cellular effects of bioactive lipids like 8-hydroxyeicosatetraenoic acid (8-HETE). These controlled laboratory environments, utilizing cultured cells, allow for detailed investigations into cellular responses and signaling pathways modulated by 8-HETE, providing a foundational understanding of its physiological and pathological roles.

Analysis of Cellular Responses in Specific Cell Lines (e.g., Human Ventricular Cardiomyocytes)

The human ventricular cardiomyocyte cell line, RL-14, has been instrumental in elucidating the cardiac-specific effects of 8-HETE. Studies using this cell line have demonstrated that 8-HETE can induce cellular hypertrophy, a key process in the development of cardiovascular disease. researchgate.netresearchgate.net This hypertrophic response is characterized by an increase in cell size and the expression of specific hypertrophic markers.

Key findings from studies on RL-14 cells include:

Induction of Hypertrophy: Treatment of RL-14 cells with 8-HETE leads to an increase in the mRNA levels of hypertrophic markers such as α-myosin heavy chain (α-MHC), β-myosin heavy chain (β-MHC), atrial natriuretic peptide (ANP), and brain natriuretic peptide (BNP). researchgate.net

Time- and Concentration-Dependent Effects: The induction of these markers by 8-HETE is both time- and concentration-dependent, highlighting a direct and measurable cellular response. researchgate.net

These findings in a controlled in vitro setting suggest a potential role for 8-HETE in cardiac remodeling and disease. The use of specific cell lines like RL-14 allows for the isolation of cardiomyocyte-specific responses to 8-HETE, free from the confounding variables present in a whole-organism system.

Interactive Data Table: Effect of 8-HETE on Hypertrophic Marker mRNA Levels in RL-14 Cells

| Treatment | α-MHC mRNA Level (Fold Change) | β-MHC mRNA Level (Fold Change) | ANP mRNA Level (Fold Change) | BNP mRNA Level (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| 8-HETE (2.5 µM) | >1.0 | >1.0 | >1.0 | >1.0 |

| 8-HETE (5 µM) | >>1.0 | >>1.0 | >>1.0 | >>1.0 |

| 8-HETE (10 µM) | >>>1.0 | >>>1.0 | >>>1.0 | >>>1.0 |

Note: The table illustrates a qualitative representation of the dose-dependent increase in hypertrophic markers based on the findings reported in the literature. Actual fold changes can be found in the cited source. researchgate.net

Investigations into Cell Signaling Modulation in Cultured Cells

The biological effects of 8-HETE are mediated through its interaction with and modulation of intracellular signaling pathways. In vitro studies have been crucial in identifying the specific signaling cascades affected by this eicosanoid.

In human ventricular cardiomyocytes (RL-14 cells), 8-HETE has been shown to activate key signaling pathways implicated in cellular growth and inflammation:

MAPK Pathway: 8-HETE treatment leads to the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38 MAPK, and JNK1/2/3. researchgate.net

NF-κB Pathway: The binding activity of the transcription factor nuclear factor-kappa B (NF-κB) is also increased in response to 8-HETE. researchgate.net

The activation of these pathways provides a mechanistic explanation for the observed hypertrophic effects of 8-HETE in cardiomyocytes. The MAPK and NF-κB pathways are well-established regulators of gene expression, and their activation by 8-HETE likely drives the transcriptional changes that lead to cellular hypertrophy. researchgate.net

Furthermore, in the context of corneal epithelial cells, the 8(S)-HETE stereoisomer has been identified as a key regulator of cell migration, a critical process in wound healing. nih.gov In vitro studies using rat corneal epithelial cells in both cell culture and organ culture assays have revealed that:

Inhibition of lipoxygenase enzymes, which produce 8-HETE, disrupts the organization of the F-actin cytoskeleton and delays wound closure. nih.gov

Exogenously added 8(S)-HETE can reverse the inhibitory effects of lipoxygenase inhibitors on F-actin organization and wound closure in the organ culture model. nih.gov

These findings underscore the importance of in vitro models in dissecting the specific roles of 8-HETE and its stereoisomers in fundamental cellular processes like migration and signaling.

In Vivo Animal Model Studies Investigating 8-Hydroxyeicosatetraenoic Acid

In vivo animal models are essential for understanding the complex biological roles of 8-hydroxyeicosatetraenoic acid (8-HETE) in a whole-organism context. These models allow for the investigation of its effects on tissue development, disease pathogenesis, and physiological processes that cannot be fully replicated in vitro.

Transgenic Animal Models in Eicosanoid Research (e.g., Skin Carcinogenesis)

Transgenic mouse models have been pivotal in elucidating the role of eicosanoids, including 8-HETE, in skin carcinogenesis. nih.govcarcinogenesis.com By manipulating specific genes in mice, researchers can create models that mimic human diseases and study the molecular pathways involved. nih.gov

In the context of skin, topical application of tumor promoters like phorbol (B1677699) esters to mouse skin induces an enzymatic activity that converts arachidonic acid to 8-HETE. nih.gov This suggests a potential role for 8-HETE in the inflammatory and hyperplastic responses associated with tumor promotion. nih.gov

Key findings from these studies include:

The 8-HETE produced in mouse skin is almost exclusively the 8(S)-hydroxy enantiomer (8S-HETE). nih.gov

The biosynthesis of 8S-HETE occurs via an 8S-lipoxygenase enzyme. nih.gov

The use of transgenic models, for instance, those with altered expression of enzymes involved in arachidonic acid metabolism, can further clarify the specific contribution of 8-HETE to the different stages of skin carcinogenesis. nih.govnih.gov

Effects of 8-Hydroxyeicosatetraenoic Acid in Disease Models (e.g., Ischemic Brain Edema, Corneal Wound Healing)

Animal models of disease have provided significant insights into the functional consequences of 8-HETE production.

Ischemic Brain Edema: In a rat model of regional brain ischemia, the levels of various hydroxyeicosatetraenoic acids (HETEs), including 8-HETE, were analyzed. ahajournals.org Seventy-two hours after the induction of ischemia, a time point corresponding to maximum brain edema, 5-, 8-, 9-, 11-, 12-, and 15-HETEs were identified in the ischemic brain tissue. ahajournals.orgnih.gov The presence of these lipoxygenase products, including 8-HETE, supports the hypothesis that they play a significant role in the development of ischemic brain edema. ahajournals.org

Corneal Wound Healing: Studies in rats have established 8-HETE as a key lipoxygenase metabolite of arachidonic acid that regulates corneal epithelial wound healing. campbell.edu Specifically, the 8(S)-HETE isomer is crucial for regulating the migration of corneal epithelial cells during the healing process. nih.gov This was demonstrated in an organ culture assay where exogenously added 8(S)-HETE reversed the delayed wound closure caused by a lipoxygenase inhibitor. nih.gov

Interactive Data Table: HETE Isomers Detected in Ischemic Rat Brain

| HETE Isomer | Detected at 72 hours post-ischemia |

| 5-HETE | Yes |

| 8-HETE | Yes |

| 9-HETE | Yes |

| 11-HETE | Yes |

| 12-HETE | Yes |

| 15-HETE | Yes |

Source: Based on findings from a study on ischemic rat brains. ahajournals.org

Stereoisomer-Specific Activities in Animal Systems (e.g., Starfish Oocyte Maturation)

The biological activity of 8-HETE can be highly dependent on its stereochemistry. This is exemplified by studies on starfish oocyte maturation. While the natural hormone 1-methyladenine (B1486985) induces oocyte maturation, certain fatty acids and their metabolites can also trigger this process. nih.govresearchgate.net

Among various arachidonic acid metabolites tested, the biological activity was found to be restricted to 8-HETE. nih.govresearchgate.net Further investigation into the stereoisomers of 8-HETE revealed a strict stereospecificity:

The (8R)-hydroxy isomer, (8R)-HETE, is a potent inducer of starfish oocyte maturation. nih.govresearchgate.net

The (8S)-hydroxy isomer, (8S)-HETE, is completely inactive in this system. nih.govresearchgate.net

Furthermore, (8R)-HETE, but not (8S)-HETE, was shown to trigger key events associated with maturation, including a decrease in cyclic AMP concentration and a burst in protein phosphorylation. nih.govresearchgate.net Interestingly, starfish oocytes themselves were found to produce the (8R)-HETE isomer from exogenous arachidonic acid. nih.gov This high degree of stereospecificity suggests that (8R)-HETE, or a closely related molecule, may function as a crucial signaling molecule in the transduction of the maturation signal at the plasma membrane level in starfish oocytes. nih.govresearchgate.net

Advanced Analytical Methodologies for 8 Hydroxyeicosatetraenoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 8-HETE from intricate biological matrices and distinguishing it from other related eicosanoids. The choice of technique is dictated by the specific requirements of the analysis, such as the need for high throughput, enhanced resolution, or stereoisomer differentiation.

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of 8-HETE and other hydroxyeicosatetraenoic acid isomers. justia.comnih.gov Reversed-phase HPLC, utilizing a C18 stationary phase, is commonly employed for this purpose. justia.comnih.gov The separation is typically achieved using a mobile phase consisting of a mixture of solvents like methanol, water, and acetic acid. justia.com For instance, an isocratic elution with a mobile phase of methanol:water:acetic acid (82:18:0.1, v/v/v) has been successfully used to separate various HETE isomers. justia.com

To enhance detection sensitivity, especially when using UV or fluorescence detectors, derivatization of the carboxyl group of 8-HETE can be performed. justia.com Fluorescent labeling, for example with a reagent like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate, allows for the detection of HETEs in the low nanogram range. justia.com In addition to reversed-phase, normal-phase HPLC on a silica (B1680970) gel column can also be used for the separation of HETE diastereomers. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reverse-phase (4.5 x 250 mm, 5 µm) | justia.com |

| Mobile Phase | Isocratic elution with methanol:water:acetic acid (82:18:0.1, v/v/v) | justia.com |

| Flow Rate | 1.3 mL/min | justia.com |

| Detection | Fluorescence (after derivatization) | justia.com |

Ultrahigh Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultrahigh Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior resolution, speed, and sensitivity. researchgate.netnih.gov This enhanced performance is achieved by using columns packed with sub-2 µm particles, which leads to sharper and narrower chromatographic peaks. nih.gov The adoption of UHPLC has enabled more efficient and higher throughput analyses in many laboratories. youtube.com

Chiral Chromatography for Stereoisomer Differentiation and Quantification

The enzymatic production of 8-HETE is a stereospecific process, leading to the formation of distinct enantiomers (e.g., 8(R)-HETE and 8(S)-HETE). researchgate.net These stereoisomers can exhibit different biological activities, making their individual separation and quantification essential. numberanalytics.com Chiral chromatography is the technique of choice for resolving enantiomers. numberanalytics.comntu.edu.sg

This method utilizes a chiral stationary phase (CSP), which is a column containing a single enantiomer of a chiral compound. ntu.edu.sg The differential interaction between the enantiomers in the sample and the chiral stationary phase leads to different retention times, thus enabling their separation. ntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their high enantioselectivity and broad applicability. numberanalytics.com

For the analysis of HETE enantiomers, chiral HPLC or UHPLC is often coupled with mass spectrometry. researchgate.netnih.gov A notable example is the separation of 12-HETE enantiomers using a ChiralPak AD-RH column with an isocratic mobile phase of methanol, water, and acetic acid. nih.gov This method achieved excellent resolution, with the (R)-enantiomer eluting significantly earlier than the (S)-enantiomer. nih.gov Such methods are critical for differentiating between HETEs formed through enzymatic pathways versus those formed by non-enzymatic free radical reactions. researchgate.net

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of 8-HETE. When coupled with a chromatographic separation technique, it provides a powerful platform for structural elucidation and targeted analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a key technique for the analysis of HETEs. chapman.edunih.gov In GC-MS, the sample is first vaporized and then separated based on its volatility and interaction with the stationary phase in the GC column before being detected by the mass spectrometer. A critical step in the analysis of non-volatile compounds like 8-HETE is chemical derivatization to increase their volatility. justia.com This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and trimethylsilyl (B98337) ethers, respectively. justia.com

GC-MS is particularly valuable for the structural confirmation of HETEs. nih.gov The electron ionization (EI) mode in GC-MS produces characteristic fragmentation patterns that serve as a molecular fingerprint, allowing for unambiguous identification of the compound by comparing the obtained spectrum with that of an authentic standard or a spectral library. Negative ion chemical ionization (NICI) can also be used to enhance sensitivity for certain compounds. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of 8-HETE and other eicosanoids in biological matrices. nih.govchapman.edu This technique combines the superior separation capabilities of liquid chromatography (HPLC or UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. chapman.edu The quantification of eicosanoids by LC-MS/MS is challenging due to their low physiological concentrations, chemical instability, and the potential for ex vivo formation during sample handling. nih.gov

In a typical LC-MS/MS workflow, 8-HETE is first separated from other sample components by LC. The eluent is then introduced into the mass spectrometer, where the 8-HETE molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode. nih.govlipidmaps.org The deprotonated molecule [M-H]⁻ (for 8-HETE, m/z 319.2) is selected as the precursor ion in the first mass analyzer. nih.govnih.gov This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even in complex matrices. lipidmaps.org The use of stable isotope-labeled internal standards, such as deuterated 8-HETE, is crucial for correcting for matrix effects and variations in sample preparation and instrument response. nih.gov The sensitivity of modern LC-MS/MS systems allows for the detection of HETEs at picogram levels. lipidmaps.org

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govlipidmaps.org |

| Precursor Ion (8-HETE) | m/z 319.2 | nih.govnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | lipidmaps.org |

| Internal Standard | Stable isotope-labeled HETE (e.g., d8-12S-HETE) | nih.gov |

| Limit of Quantification (LOQ) | Can be in the sub-ng/mL range | nih.govlipidmaps.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Detection

High-Resolution Mass Spectrometry (HRMS), frequently coupled with liquid chromatography (LC), stands as a premier analytical technique for the detection and quantification of 8-hydroxyeicosatetraenoic acid (8-HETE). youtube.com This method offers exceptional accuracy, sensitivity, and specificity, which are critical for distinguishing 8-HETE from its isomers and other lipids in complex biological matrices like blood, plasma, or tissue homogenates. youtube.comnih.gov

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of an analyte's elemental composition, significantly increasing confidence in its identification. When analyzing HETEs, techniques such as electron capture atmospheric pressure chemical ionization (ECAPCI) coupled with HRMS have been shown to enhance sensitivity by an order of magnitude compared to unit resolution mass spectrometry. nih.gov This is achieved by monitoring the high-resolution ions formed during the fragmentation of derivatized lipids. nih.gov

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with HRMS provides robust separation of HETE isomers prior to detection, ensuring that the measured signal is specific to the compound of interest. nih.gov The stability of modern chromatographic systems allows for the analysis of hundreds of samples with minimal shifts in retention time, which is essential for high-throughput studies. nih.gov The use of HRMS is not limited to detection; it is also integral to quantitative workflows, often revealing saturable kinetics in metabolic studies. researchgate.net While powerful, LC-MS instrumentation represents a significant investment. youtube.com

Isotopic Labeling Strategies for Quantitative Analysis

For accurate quantification of 8-HETE in biological samples, isotopic labeling followed by mass spectrometry is the gold standard. researchgate.net This strategy involves the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the analyte (or a closely related one) where one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). youtube.comdocbrown.info These labeled standards are chemically identical to the endogenous analyte and thus behave similarly during sample extraction, chromatographic separation, and ionization. youtube.com

The key advantage of a SIL-IS is its ability to correct for variations in sample preparation and matrix effects—the phenomenon where other molecules in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. youtube.com Because the SIL-IS and the endogenous analyte are affected by these factors in the same way, the ratio of their signals in the mass spectrometer provides a highly accurate and precise measure of the analyte's concentration. researchgate.netyoutube.com

In practice, a known amount of the SIL-IS, such as deuterated HETE (e.g., 12(S)-HETE-d₈ or 15-HETE-d₈), is added to the biological sample at the beginning of the workflow. youtube.comgdckulgam.edu.in Following extraction and LC-MS/MS analysis, calibration curves are constructed by plotting the ratio of the analyte to the internal standard signal against the concentration. youtube.comgdckulgam.edu.in This approach has been successfully used to quantify various HETE isomers with high reproducibility and accuracy in diverse biological samples, including serum and tissue homogenates. youtube.comgdckulgam.edu.in The use of stable, non-radioactive isotopes makes this technique particularly suitable for metabolic studies in humans. researchgate.net

| Internal Standard Example | Application | Analytical Platform | Reference |

| 15-HETE-d8 | Quantitative analysis of HETEs in human serum | SPE-LC-MS/MS | youtube.com |

| 12(S)-HETE-d₈ | Quantification of 12-HETE enantiomers in mouse plasma and tissues | Chiral LC-MS/MS | gdckulgam.edu.in |

Spectroscopic and Structural Elucidation Methods (e.g., UV-absorbance)

The structural elucidation of 8-HETE relies on a combination of chromatographic and spectroscopic techniques. A key feature of its structure is the conjugated diene system, which makes it amenable to detection by ultraviolet (UV) spectroscopy. The conjugated double bonds act as a chromophore, absorbing light in the UV region. gdckulgam.edu.inmasterorganicchemistry.com HETEs possessing a conjugated diene structure, such as 8-HETE, typically exhibit a characteristic maximum UV absorbance (λmax) around 235-237 nm. This property is invaluable for monitoring the elution of 8-HETE during high-performance liquid chromatography (HPLC) separation, allowing for its collection for further analysis. The extent of conjugation in a molecule directly influences the wavelength of maximum absorbance. masterorganicchemistry.comijper.org

Beyond UV detection, mass spectrometry provides the molecular formula and fragmentation patterns that are crucial for structural confirmation. researchgate.net However, to fully define the structure of 8-HETE, its stereochemistry must be determined. 8-HETE can exist as two different enantiomers, 8(S)-HETE and 8(R)-HETE, which often have distinct biological activities. Distinguishing between these enantiomers requires chiral-phase chromatography. This technique separates the (R) and (S) forms based on their differential interaction with a chiral stationary phase, allowing for their individual identification and quantification. For instance, chiral-phase analysis has been used to confirm that HETEs produced via lipoxygenase pathways in corneal tissue are exclusively the (S)-enantiomers.

| Method | Application in 8-HETE Analysis | Principle |

| UV-Vis Spectroscopy | Detection during HPLC separation | Absorbance of UV light (approx. 235-237 nm) by the conjugated diene chromophore. masterorganicchemistry.comijper.org |

| Mass Spectrometry | Determination of molecular weight and elemental composition; fragmentation analysis. | Measurement of mass-to-charge ratio of the ionized molecule and its fragments. researchgate.net |

| Chiral-Phase HPLC | Separation and identification of 8(S) and 8(R) enantiomers. | Differential interaction of enantiomers with a chiral stationary phase. |

Advanced Techniques for Receptor Identification and Ligand Binding (e.g., Crosslinking Analogs, Click Chemistry)

Identifying the specific cellular receptors and protein binding partners of 8-HETE is essential for understanding its biological function. Advanced chemical biology techniques, including the use of crosslinking analogs and click chemistry, provide powerful tools for this purpose.

Click Chemistry has emerged as a high-fidelity method for labeling and identifying the targets of bioactive lipids. This approach involves synthesizing an analog of 8-HETE that contains a small, bioinert chemical handle, such as a terminal alkyne or azide (B81097) group. masterorganicchemistry.com For example, an alkyne-modified analog of arachidonic acid can be introduced to cells, where it is metabolized into various eicosanoids, including a clickable version of 8-HETE. masterorganicchemistry.com After the analog has bound to its protein targets within the cell, the cells are lysed. A reporter tag, such as biotin (B1667282) or a fluorescent dye containing the complementary chemical handle (an azide in this case), is then "clicked" onto the analog-protein conjugate using a highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reaction. ijper.org The tagged proteins can then be enriched (e.g., using streptavidin beads for biotin) and identified by mass spectrometry. This strategy, often part of activity-based protein profiling (ABPP), allows for the identification of specific protein interactors in a complex biological system.

Crosslinking Mass Spectrometry (XL-MS) is another powerful technique used to map protein-protein interactions and define ligand binding sites. In this approach, a chemical crosslinker—a molecule with two reactive ends—is used to form a covalent bond between the ligand (or its analog) and its receptor, or between interacting proteins. researchgate.net For identifying an 8-HETE receptor, a photo-affinity labeling strategy could be employed. This involves an 8-HETE analog equipped with a photo-reactive group and a clickable handle. Upon binding to its receptor, the sample is exposed to UV light, which activates the photo-reactive group to form a permanent covalent bond with the receptor. After cell lysis, the clickable handle is used to attach a reporter tag for enrichment and subsequent identification by mass spectrometry. These techniques provide crucial distance constraints that help to model the three-dimensional structure of protein complexes and their interaction interfaces.

| Technique | Principle | Application for 8-HETE Research | Reference |

| Click Chemistry | Highly efficient and specific reaction between an alkyne and an azide to form a stable triazole linkage. | Use of alkyne- or azide-tagged 8-HETE analogs to label and identify binding proteins from complex cell lysates via mass spectrometry. | masterorganicchemistry.comijper.org |

| Crosslinking Analogs (XL-MS) | Covalent linking of interacting molecules using a chemical crosslinker, followed by mass spectrometric analysis to identify the linked proteins/peptides. | Identification of proteins in close proximity to an 8-HETE receptor or direct identification of the receptor using a crosslinkable 8-HETE analog. |

Q & A

Q. What validated methods are recommended for extracting 8-HETE from biological tissues?

The Bligh-Dyer method is a gold-standard protocol for lipid extraction due to its efficiency and reproducibility. It involves homogenizing tissues with chloroform-methanol (2:1 v/v) to form a miscible system with tissue water. After dilution with chloroform and water, lipids partition into the chloroform layer, which can be isolated for purification. This method minimizes lipid degradation and is adaptable to diverse tissues, including fish muscle and mammalian samples .

Q. How can 8-HETE be structurally distinguished from other HETE isomers (e.g., 5-HETE, 12-HETE)?

8-HETE’s stereochemistry and double-bond positions are critical for differentiation. Use high-resolution mass spectrometry (HRMS) coupled with chiral chromatography to resolve positional and stereoisomers. For example, 8-HETE (C20H32O3, exact mass 320.235) can be distinguished from 15-HETE (same molecular formula) via retention time shifts on chiral columns (e.g., Chiralpak IA). Deuterated internal standards (e.g., 8-HETE-d8) improve quantification accuracy by correcting for matrix effects .

Q. What analytical techniques are optimal for quantifying 8-HETE in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to enrich lipids.

- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).

- Detection : Multiple reaction monitoring (MRM) for transitions like m/z 319 → 115 (8-HETE) and m/z 327 → 123 (8-HETE-d8). Validate with calibration curves (1–500 ng/mL) and precision <15% RSD .

Q. What are the primary biosynthetic pathways and biological roles of 8-HETE?

8-HETE is produced via non-enzymatic oxidation of arachidonic acid (AA) by reactive oxygen species (ROS) or via cytochrome P450 (CYP450) enzymes (e.g., CYP1B1). It modulates inflammatory responses, neutrophil chemotaxis, and vascular tone. Unlike enzymatically derived HETEs (e.g., 12-HETE via lipoxygenases), 8-HETE is often a marker of oxidative stress .

Advanced Research Questions

Q. How do stereoisomers of 8-HETE (e.g., 8R- vs. 8S-HETE) influence functional studies, and how can they be resolved experimentally?

Stereoisomers exhibit distinct receptor-binding affinities. For example, 8R-HETE activates peroxisome proliferator-activated receptors (PPARs), while 8S-HETE may antagonize them. Use chiral derivatization with (-)-menthol chloroformate followed by ultrahigh-performance LC (UHPLC) on cellulose-based columns (e.g., Chiralcel OD-H) to separate enantiomers. Confirm configurations via nuclear magnetic resonance (NMR) or comparison with synthetic standards .

Q. How can conflicting data on 8-HETE’s pro-inflammatory vs. anti-inflammatory roles be reconciled?

Context-dependent effects arise from concentration, tissue specificity, and interaction with other eicosanoids. For example:

- Pro-inflammatory: At high concentrations (>100 nM), 8-HETE enhances IL-8 secretion in endothelial cells.

- Anti-inflammatory: At low concentrations (<10 nM), it suppresses LTB4 synthesis via competitive inhibition of 5-lipoxygenase.

Design studies with dose-response gradients and knockout models (e.g., CYP1B1-/- mice) to isolate mechanisms. Meta-analyses should stratify data by experimental conditions .

Q. What strategies are effective for studying 8-HETE’s interaction with other eicosanoid pathways (e.g., leukotrienes, resolvins)?

Employ lipidomics workflows combining:

- Targeted profiling : Quantify 8-HETE alongside leukotrienes (e.g., LTB4) and resolvins using MRM.

- Pathway inhibition : Use selective inhibitors (e.g., zileuton for 5-lipoxygenase) to assess crosstalk.

- Multi-omics integration : Correlate 8-HETE levels with transcriptomic data (e.g., PPARγ expression) to map regulatory networks .

Q. How can in vitro biosynthesis of 8-HETE be optimized for mechanistic studies?

Use recombinant CYP450 isoforms (e.g., CYP1B1-expressing HEK293 cells) incubated with AA (50 µM) and NADPH (1 mM). Monitor reaction kinetics via LC-MS/MS. To minimize non-enzymatic oxidation:

- Maintain O2 tension at 5–10%.

- Include antioxidants (e.g., butylated hydroxytoluene, 10 µM) in buffers.

- Validate enzymatic origin by comparing wild-type vs. CYP1B1-knockout systems .

Methodological Considerations

Q. What are the best practices for handling and storing 8-HETE to prevent degradation?

Q. How should researchers address discrepancies in 8-HETE quantification across studies?

Adopt harmonized protocols from consortia like the Lipidomics Standards Initiative (LSI). Key steps:

- Internal standardization : Use deuterated 8-HETE-d8 for recovery correction.

- Inter-laboratory validation : Share reference samples (e.g., NIST SRM 1950 plasma) to assess reproducibility.

- Data reporting : Include LOQ (typical range: 0.1–1 ng/mL) and matrix effects in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.